3-Fluoro-2-methylphenyl methyl sulfide

Description

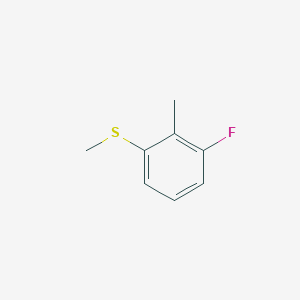

3-Fluoro-2-methylphenyl methyl sulfide is an organosulfur compound with the molecular formula C₈H₉FS. Its structure consists of a phenyl ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a methylsulfanyl (-S-CH₃) group. This compound is part of a broader class of aryl sulfides, which are pivotal in pharmaceutical and agrochemical synthesis due to their electronic and steric properties .

Structural characterization of such compounds typically employs techniques like X-ray crystallography (via SHELX software ) and molecular graphics visualization (using ORTEP-III ).

Properties

IUPAC Name |

1-fluoro-2-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLVNXKKLKJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278837 | |

| Record name | 1-Fluoro-2-methyl-3-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134646-04-1 | |

| Record name | 1-Fluoro-2-methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134646-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methyl-3-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylphenyl methyl sulfide typically involves the introduction of the fluorine atom and the methyl sulfide group onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a precursor compound containing a leaving group (such as a halide) in the presence of a base. The methyl sulfide group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution and thiolation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide or sulfone back to the sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: 3-Fluoro-2-methylphenyl methyl sulfoxide, 3-Fluoro-2-methylphenyl methyl sulfone.

Reduction: this compound, 3-Fluoro-2-methylphenyl methyl sulfoxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methylphenyl methyl sulfide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylphenyl methyl sulfide depends on its specific application. In chemical reactions, the fluorine atom and methyl sulfide group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly influences reactivity and applications. Key analogs include:

Key Observations :

- Fluorine Position : Fluorine at the 3-position (meta) in the target compound provides moderate electron-withdrawing effects, whereas fluorine at the 2-position (ortho) in analogs (e.g., ) may induce greater steric strain and alter reaction pathways.

- Sulfide Group : Methyl sulfide (-S-CH₃) offers lower steric bulk compared to ethyl (-S-CH₂CH₃) or benzyl (-S-CH₂-C₆H₅) groups, favoring reactions requiring smaller leaving groups .

Physicochemical Properties

- Lipophilicity : Ethyl-substituted analogs (e.g., ) are more lipophilic (logP ~2.8) than methyl sulfide derivatives (logP ~2.2), impacting membrane permeability in biological systems.

- Thermal Stability : Fluorine’s electronegativity enhances stability against oxidation, but steric protection from methyl groups (e.g., at 2-position) further mitigates degradation .

Biological Activity

3-Fluoro-2-methylphenyl methyl sulfide, a compound with the chemical formula C9H11FOS, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfide moiety. The molecular weight of this compound is approximately 188.24 g/mol. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with biological molecules through the following mechanisms:

- Nucleophilic Substitution : The sulfide group can undergo nucleophilic substitution reactions, potentially interacting with cellular targets.

- Oxidation : The compound may be oxidized to form sulfoxides or sulfones, which can exhibit different biological properties and enhance reactivity with biomolecules.

These mechanisms suggest that the compound could influence various biochemical pathways, although specific targets remain to be fully elucidated.

Case Studies

- Antifungal Activity : A study on related sulfur-containing compounds demonstrated significant antifungal activity against various strains, suggesting that this compound may also have potential in this area.

- Cytotoxicity : Preliminary assessments indicate that fluorinated phenyl sulfides can exhibit cytotoxic effects in cancer cell lines, warranting further investigation into the specific effects of this compound on tumor cells.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other sulfur-containing compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C9H11FOS | Potential antimicrobial activity |

| Methyl phenyl sulfide | C7H10OS | Known for moderate antibacterial properties |

| 2-Fluorobenzyl methyl sulfide | C8H9FOS | Exhibits antifungal activity |

Research Findings

Recent studies have focused on the broader category of fluorinated organosulfur compounds. Key findings include:

- Lipophilicity : Fluorination generally increases lipophilicity, which may enhance membrane permeability and bioavailability in biological systems .

- ADME Properties : Research on absorption, distribution, metabolism, and excretion (ADME) indicates that fluorinated compounds often display altered pharmacokinetic profiles compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.